(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine
CAS No.:
Cat. No.: VC20336063
Molecular Formula: C11H13ClFN
Molecular Weight: 213.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClFN |
|---|---|
| Molecular Weight | 213.68 g/mol |
| IUPAC Name | (2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine |
| Standard InChI | InChI=1S/C11H13ClFN/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1 |
| Standard InChI Key | NTZWRKGECGBOBJ-VIFPVBQESA-N |
| Isomeric SMILES | C1C[C@H](NC1)CC2=CC(=C(C=C2)Cl)F |
| Canonical SMILES | C1CC(NC1)CC2=CC(=C(C=C2)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) attached to a 4-chloro-3-fluorobenzyl group at the second carbon position. The (S)-configuration at the chiral center confers stereochemical specificity, which is critical for interactions with biological targets. The IUPAC name, (2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine, reflects this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClFN |
| Molecular Weight | 213.68 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | (2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine |
| SMILES Notation | C1CC@HCC2=CC(=C(C=C2)Cl)F |
| InChI Key | NTZWRKGECGBOBJ-VIFPVBQESA-N |
| Purity (Commercial) | ≥95% (HPLC) |
Stereochemical Considerations
The (S)-enantiomer’s configuration is pivotal for its potential bioactivity. Enantiomeric purity is often a determinant in drug efficacy, as seen in analogous compounds like the MDM2 inhibitor APG-115, where stereochemistry directly influences target binding . Computational modeling suggests that the benzyl group’s halogen substituents (Cl and F) enhance electronegativity, potentially improving membrane permeability and metabolic stability .
Synthetic Methodologies
Challenges in Synthesis
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Cyclization reactions: Formation of the pyrrolidine ring from linear precursors.
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Nucleophilic substitution: Introduction of the benzyl group via alkylation or Friedel-Crafts reactions.
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Asymmetric catalysis: To achieve the desired (S)-configuration, methods such as chiral auxiliary-mediated synthesis or enzymatic resolution may be employed .
Inferred Synthetic Pathways
Drawing from patent US10738058B2, which outlines a four-step synthesis for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a hypothetical route for the target compound could involve:
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Ring formation: Cyclization of a γ-aminobutyric acid derivative to yield the pyrrolidine core.
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Halogenation: Electrophilic aromatic substitution to introduce chlorine and fluorine at the benzyl moiety.
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Stereochemical control: Use of chiral catalysts or chromatography to isolate the (S)-enantiomer .
Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts and maximize yield, as demonstrated in related syntheses achieving >99% purity .
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| VulcanChem | 95% | 1 g, 5 g | $200–$1,000 |
| ChemShuttle | 97% | 100 mg–10 g | $150–$900 |
Future Directions and Research Gaps
The absence of in vivo or clinical data necessitates further investigation into:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.
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Target Validation: High-throughput screening to identify binding partners.
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Synthetic Optimization: Development of enantioselective routes to improve scalability.
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